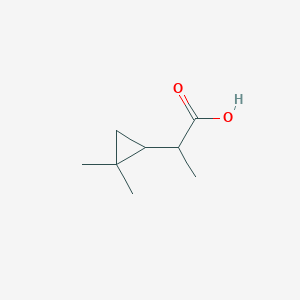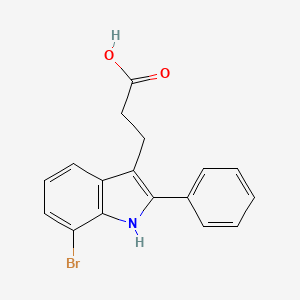
3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a propionic acid substituted by a 1H-indol-3-yl group at position 3 . Further analysis of the molecular structure could be performed using spectroscopic techniques .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 344.21 . Further physical and chemical properties could be determined using various analytical techniques .科学的研究の応用
Renewable Building Blocks in Material Science
Research demonstrates the utilization of phenolic compounds like phloretic acid, derived from similar structures, in enhancing the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to traditional phenol-based methods, facilitating the creation of bio-based materials with broad applicability in materials science. The synthesis of benzoxazine monomers from polyethylene glycol without solvents or purification steps showcases the potential of renewable resources in developing materials with suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Chemical Synthesis and Drug Design
The chemical transformation of indole-based compounds has led to the development of potent urease inhibitors, showcasing the significance of indole derivatives in medicinal chemistry. Through a series of reactions, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides were synthesized, displaying competitive inhibition against urease enzyme, suggesting their potential as therapeutic agents (Nazir et al., 2018).
Propionic Acid Recovery in Industrial Applications
Studies on the recovery of propionic acid, a valuable carboxylic acid in various industries, from aqueous solutions have highlighted the efficiency of reactive extraction techniques. The use of specific extractants, such as Aliquat 336 in combination with diluents like alcohols, demonstrates improved recovery rates and highlights the industrial application of these chemical processes in optimizing product separation from fermentation broth (Keshav et al., 2009).
Biological Activity of Schiff Bases
Research on Schiff bases derived from structures related to 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid has explored their antimicrobial properties. These compounds, synthesized from Tryptophan and various aldehydes, demonstrated significant activity against bacteria, fungi, and tuberculosis, underscoring their potential in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Enzyme Inhibition for Therapeutic Development
The design and synthesis of indole-based compounds have led to the discovery of new cytosolic phospholipase A2α inhibitors, a key target in inflammatory diseases. Through molecular engineering, compounds exhibiting potent inhibitory activity were identified, offering a pathway for the development of therapeutic agents targeting inflammatory pathways (Tomoo et al., 2014).
Safety and Hazards
The safety information available indicates that 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets and induce various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biological effects, which could potentially be the result of this compound’s action .
特性
IUPAC Name |
3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQBWCIDLUPERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
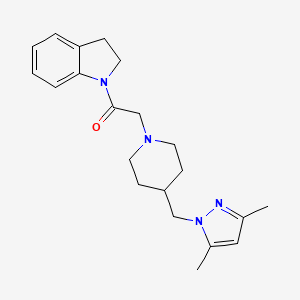
![Naphthalen-2-yl 2-[(3,4-dichloro-2-methoxybenzenesulfonyl)oxy]benzoate](/img/structure/B2850115.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2850116.png)
![N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B2850119.png)
![1-[4-[2-(Ethoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2850123.png)
![2-(3-(Ethylsulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2850125.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate](/img/structure/B2850126.png)
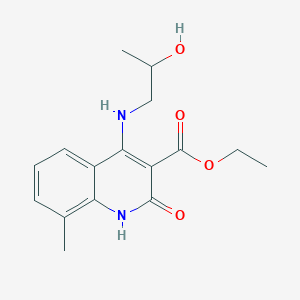
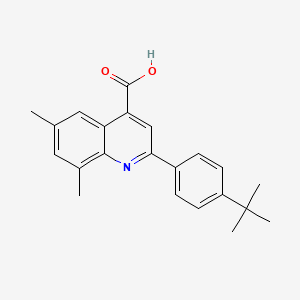
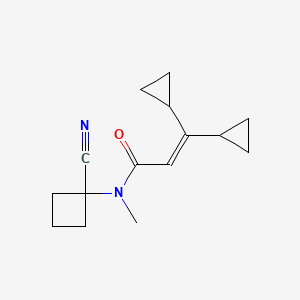
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2850131.png)
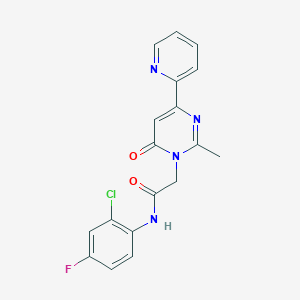
![N-methyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2850136.png)
